molecular formula C8H9N3O4 B8485546 METHYL 1-(4-NITRO-1H-PYRAZOL-1-YL)CYCLOPROPANE-1-CARBOXYLATE

METHYL 1-(4-NITRO-1H-PYRAZOL-1-YL)CYCLOPROPANE-1-CARBOXYLATE

Cat. No.: B8485546
M. Wt: 211.17 g/mol
InChI Key: XRZUQLYWNFJJAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 1-(4-NITRO-1H-PYRAZOL-1-YL)CYCLOPROPANE-1-CARBOXYLATE is a chemical compound with a complex structure that includes a cyclopropane ring, a pyrazole ring, and a nitro group

Preparation Methods

The synthesis of METHYL 1-(4-NITRO-1H-PYRAZOL-1-YL)CYCLOPROPANE-1-CARBOXYLATE typically involves multiple steps. One common method includes the nitration of a pyrazole derivative followed by the formation of the cyclopropane ring. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

METHYL 1-(4-NITRO-1H-PYRAZOL-1-YL)CYCLOPROPANE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include strong acids, bases, and reducing agents.

Scientific Research Applications

METHYL 1-(4-NITRO-1H-PYRAZOL-1-YL)CYCLOPROPANE-1-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 1-(4-NITRO-1H-PYRAZOL-1-YL)CYCLOPROPANE-1-CARBOXYLATE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with biological receptors. These interactions can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

METHYL 1-(4-NITRO-1H-PYRAZOL-1-YL)CYCLOPROPANE-1-CARBOXYLATE can be compared with other similar compounds such as:

    1-methyl-4-nitro-1H-pyrazole: Shares the pyrazole and nitro groups but lacks the cyclopropane ring.

    1-methyl-4-(4-nitro-1H-pyrazol-1-yl)methylpiperidine: Contains a piperidine ring instead of a cyclopropane ring.

    2-(1-methyl-1H-pyrazol-4-yl)morpholine: Includes a morpholine ring instead of a cyclopropane ring

Properties

Molecular Formula

C8H9N3O4

Molecular Weight

211.17 g/mol

IUPAC Name

methyl 1-(4-nitropyrazol-1-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C8H9N3O4/c1-15-7(12)8(2-3-8)10-5-6(4-9-10)11(13)14/h4-5H,2-3H2,1H3

InChI Key

XRZUQLYWNFJJAM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)N2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-nitro-1H-pyrazole (3.0 g) in N,N-dimethylacetamide (30 mL) was added sodium hydride (60% in mineral oil, 1.2 g) in an ice bath, and the mixture was stirred at the same temperature for 30 min. To the reaction mixture was added methyl 2,4-dibromobutanoate (6.9 g) in an ice bath, and the mixture was stirred at room temperature for 10 hr. The reaction mixture was poured into water, and the reaction mixture was extracted with ethyl acetate. The obtained organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (3.4 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.